1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole

Catalog No.
S808560
CAS No.
1152610-59-7
M.F
C12H12Cl2N2
M. Wt
255.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyr...

CAS Number

1152610-59-7

Product Name

1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole

IUPAC Name

1-benzyl-5-chloro-4-(chloromethyl)-3-methylpyrazole

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

InChI

InChI=1S/C12H12Cl2N2/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

PTQJZIKKIGXUSH-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1CCl)Cl)CC2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=C1CCl)Cl)CC2=CC=CC=C2
  • Organic synthesis

    The presence of a chloromethyl group suggests this molecule could be a useful building block for the synthesis of more complex organic molecules. Chloromethyl groups are known electrophiles, meaning they readily react with nucleophiles to form new carbon-carbon bonds.

  • Medicinal chemistry

    The pyrazole ring is a common scaffold found in many biologically active molecules. Some pyrazole derivatives exhibit antifungal, antibacterial, and anti-inflammatory properties. The introduction of chlorine and benzyl groups might modulate these activities, making 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole a candidate for further exploration.

  • Material science

    Certain pyrazole derivatives have been shown to possess interesting functional properties, such as luminescence or photoconductivity. The presence of the aromatic benzyl group in 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole could potentially influence these properties, making it a potential candidate for material science research.

1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Its molecular formula is C12_{12}H12_{12}Cl2_{2}N2_{2}, and it has a molecular weight of 255.14 g/mol . The compound features a benzyl group, two chlorine atoms, and a methyl group attached to the pyrazole ring, contributing to its unique chemical properties and potential biological activities.

  • The chlorine atoms might raise concerns about skin or eye irritation and potential toxicity [].
  • The aromatic benzyl group might be slightly hazardous upon inhalation or skin contact [].

  • Nucleophilic Substitution: The chlorine atoms at the 4-position and 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is vital for synthesizing derivatives with varied functional groups.
  • Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, which may enhance its reactivity.
  • Reduction: Reduction reactions can occur using agents like lithium aluminum hydride or sodium borohydride, leading to dechlorinated derivatives that may exhibit different biological properties.

The biological activity of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole is influenced by its structural features. It may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine and methyl groups can significantly affect its binding affinity and selectivity towards these targets. Potential mechanisms of action include:

  • Inhibition of Enzyme Activity: The compound may act as an inhibitor for specific enzymes, which could be relevant in therapeutic contexts.
  • Modulation of Receptor Signaling: It may influence receptor pathways, potentially leading to therapeutic effects in conditions where receptor modulation is beneficial .

The synthesis of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole can be achieved through various methods:

  • Chlorination of Pyrazoles: A common synthetic route involves chlorinating 1-benzyl-3-methyl-1H-pyrazole using chlorinating agents such as thionyl chloride or phosphorus pentachloride. This reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform .
  • One-Pot Reactions: Recent advancements in synthetic methodologies have explored one-pot reactions involving pyrazoles and various electrophiles or nucleophiles, enhancing yield and simplifying the process .

The unique structural characteristics of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole make it valuable in several fields:

  • Pharmaceutical Research: Due to its potential biological activities, it is investigated for applications in drug development, particularly for conditions requiring enzyme inhibition or receptor modulation .
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex pyrazole derivatives that may have enhanced pharmacological properties .

Interaction studies involving 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole focus on its binding affinity to specific biological targets. These studies are critical for understanding how modifications to the compound's structure can enhance or diminish its biological effects. For example, alterations in the chlorine substitution pattern may lead to variations in enzyme inhibition potency or receptor activity modulation .

Several compounds share structural similarities with 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole. Here are some notable examples:

Compound NameKey Differences
1-benzyl-3-methyl-1H-pyrazoleLacks chlorine atoms at the 4-position and 5-position.
1-benzyl-5-chloro-3-methyl-1H-pyrazoleLacks the chloromethyl group at the 4-position.
1-benzyl-4-(chloromethyl)-3-methyl-1H-pyrazoleLacks the chlorine atom at the 5-position.

The uniqueness of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole lies in its combination of both chlorine atoms and a chloromethyl group, which significantly influences its reactivity and potential biological activity compared to similar compounds . This distinct chemical profile makes it a valuable candidate for further research and application in medicinal chemistry.

The study of pyrazoles began in 1883 when Ludwig Knorr first synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), marking the dawn of pyrazole-based medicinal chemistry. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for pyrazole accessibility. The mid-20th century saw pivotal discoveries, including the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, the first natural pyrazole derivative.

By the late 20th century, pyrazole derivatives became integral to drug development. Celecoxib (a COX-2 inhibitor) and sildenafil (Viagra) exemplify their pharmaceutical impact. Agrochemistry also benefited, with pyrazole-based fungicides (e.g., fipronil) and herbicides entering widespread use. The 21st century has witnessed accelerated innovation, with over 60% of pyrazole-containing drugs approved post-2016, including kinase inhibitors like ibrutinib and antiviral agents like lenacapavir.

Classification and Significance in Heterocyclic Chemistry

Pyrazoles belong to the azole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Their classification hinges on substitution patterns:

  • Monosubstituted: One substituent (e.g., 3-methylpyrazole).
  • Disubstituted: Two substituents (e.g., 1,3-diphenylpyrazole).
  • Trisubstituted: Three substituents, as seen in 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole.

The compound’s significance arises from its dual halogenation (Cl and CH2Cl) and benzyl group, which enhance electrophilic reactivity and lipophilicity. Such features make it a valuable intermediate for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Pyrazoles also exhibit tautomerism and hydrogen-bonding capabilities, enabling precise molecular interactions in drug-receptor binding.

Structural Characteristics of 1-Benzyl-5-Chloro-4-(Chloromethyl)-3-Methyl-1H-Pyrazole

This compound (C12H12Cl2N2; MW 255.14 g/mol) features a pyrazole core with four distinct substituents (Figure 1):

  • Benzyl group at N1: Enhances steric bulk and aromatic π-stacking potential.
  • Chlorine at C5: Electron-withdrawing, directing electrophilic substitution to C4.
  • Chloromethyl at C4: A reactive site for nucleophilic displacement or cross-coupling.
  • Methyl at C3: Stabilizes the ring through hyperconjugation.

X-ray crystallography of analogous pyrazoles reveals planar geometries with C–N bond lengths of ~1.33 Å. The chloromethyl group’s sp3 hybridization introduces torsional strain, increasing susceptibility to SN2 reactions. Computational studies suggest that the benzyl group’s ortho/para positions influence regioselectivity in further functionalization.

Importance in Contemporary Chemical Research

1-Benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole is pivotal in three domains:

  • Drug Discovery: Serves as a precursor for antineoplastic agents targeting tubulin polymerization and CDK2 inhibitors. Its chloromethyl group enables conjugation with biomolecules (e.g., peptides).
  • Agrochemicals: Acts as a scaffold for insecticides (e.g., tebufenpyrad) and fungicides, leveraging halogenated motifs for pathogen selectivity.
  • Materials Science: Facilitates synthesis of metal-organic frameworks (MOFs) via coordination with transition metals.

Recent advances in its synthesis include gold-catalyzed aminofluorination and Suzuki-Miyaura cross-coupling, achieving yields >80%. A 2023 study demonstrated its utility in synthesizing pyrazolo[1,5-a]pyridines, a class with potent antimalarial activity.

Table 1: Key Synthetic Routes to 1-Benzyl-5-Chloro-4-(Chloromethyl)-3-Methyl-1H-Pyrazole

MethodReagents/ConditionsYield (%)Reference
Knorr-type condensation1,3-Diketone + Hydrazine, HCl catalysis65–78
HalogenationSOCl2, DMF, 0°C → 60°C82
Cross-couplingPd(PPh3)4, K2CO3, DMF, 100°C75

XLogP3

3.6

Dates

Last modified: 08-16-2023

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